molecular formula C15H20N2O B14546489 N-[6-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine CAS No. 61957-20-8

N-[6-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine

Cat. No.: B14546489
CAS No.: 61957-20-8
M. Wt: 244.33 g/mol
InChI Key: FCIJZADHLOSOSQ-UHFFFAOYSA-N
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Description

N-[6-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine typically involves the formation of the piperidine ring followed by the introduction of the indene and hydroxylamine moieties. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve large-scale hydrogenation processes and the use of efficient catalysts to ensure high yields and purity. The scalability of these methods makes them suitable for the production of pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions

N-[6-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The piperidine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Hydrogen gas in the presence of catalysts for reduction reactions.

    Substituents: Various halides or alkylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives.

Scientific Research Applications

N-[6-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the substituents on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with an indene and hydroxylamine moiety makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61957-20-8

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N-(6-methyl-1-piperidin-1-yl-1,3-dihydroinden-2-ylidene)hydroxylamine

InChI

InChI=1S/C15H20N2O/c1-11-5-6-12-10-14(16-18)15(13(12)9-11)17-7-3-2-4-8-17/h5-6,9,15,18H,2-4,7-8,10H2,1H3

InChI Key

FCIJZADHLOSOSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(=NO)C2N3CCCCC3)C=C1

Origin of Product

United States

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